Superior Potency: BMS-561392 vs. TAPI-1 in TNF-α Secretion Inhibition
In a direct head-to-head comparison, BMS-561392 exhibits significantly greater potency than TAPI-1 in inhibiting TNF-α secretion. The concentration required for 50% inhibition (IC50) was determined in CHO cells expressing human APP695wt and pro-TNFα after 24 hours of treatment [1].
| Evidence Dimension | Inhibition of TNF-α secretion (IC50) |
|---|---|
| Target Compound Data | 0.15 μM |
| Comparator Or Baseline | TAPI-1: 0.90 μM |
| Quantified Difference | 6-fold more potent |
| Conditions | CHO cells expressing human APP695wt and pro-TNFα, 24h treatment |
Why This Matters
This 6-fold difference in cellular potency directly impacts the required working concentration for in vitro assays, making BMS-561392 a more efficient and cost-effective tool for suppressing TNF-α release.
- [1] Kim, M. L., et al. (2008). Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo. Journal of Neuroscience, 28(46), 11830-11838. View Source
